植酸

概述

描述

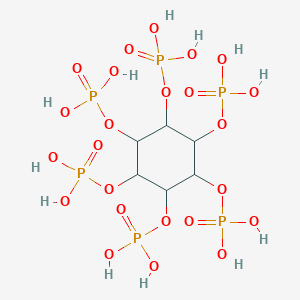

植酸,也称为肌醇六磷酸,是一种天然存在的化合物,存在于植物种子、谷物、豆类和坚果中。它是许多植物组织中磷的主要储存形式。 植酸以其对钙、铁和锌等必需矿物质的强结合亲和力而闻名,这会抑制它们在人体消化系统中的吸收 .

科学研究应用

植酸在各个领域的科学研究中具有广泛的应用:

化学:

- 用作螯合剂以结合金属离子并防止其沉淀。

- 用于合成用于生物化学研究的肌醇磷酸盐。

生物学:

- 研究其在植物代谢和磷储存中的作用。

- 研究其对植物性食物中矿物质生物利用度的影响。

医学:

- 以其抗氧化和抗炎特性而闻名。

- 探索其在预防骨质疏松症、肾结石和神经退行性疾病等疾病方面的潜力 .

工业:

- 用于动物饲料,以提高磷的利用率并减少环境磷污染。

- 应用于食品加工以提高植物性食物的营养质量 .

作用机制

植酸主要通过其对金属离子的强结合亲和力发挥作用。通过螯合钙、铁和锌等金属离子,植酸可以抑制它们在消化系统中的吸收。这种螯合过程还有助于通过减少铁相关的自由基生成来发挥其抗氧化作用。 此外,植酸抑制钙盐结晶的能力有助于防止肾结石和血管钙化的形成 .

安全和危害

Contact with phytic acid can cause burns; ingestion or inhalation can cause internal damage . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

There is a need to reduce phytic acid content for the development of low phytic acid (lpa) crops, by applying genetic modification techniques, to achieve quality-rich food security across the globe . The potential use of phytic acid has recently been revisited through several publications that provided deeper understanding into its mechanisms of action in the aforementioned applications .

生化分析

Biochemical Properties

Phytic acid plays a significant role in biochemical reactions. It is a strong cationic chelator and interacts with essential micronutrients like iron (Fe) and Zinc (Zn) . This interaction limits the bioavailability of these minerals in humans and other monogastric animals which lack phytases . Phytic acid also acts as an inhibitor of salivary and gastric enzymes during digestion .

Cellular Effects

Phytic acid has several effects on various types of cells and cellular processes. It has been shown to have antioxidant properties and can scavenge free radicals known to cause cellular damage . It also possesses anti-inflammatory properties that may modulate immune responses . Furthermore, phytic acid exhibits anti-cancer properties through the induction of cell cycle arrest, promoting apoptosis, and inhibiting cancer cell growth .

Molecular Mechanism

At the molecular level, phytic acid exerts its effects through various mechanisms. It intervenes in the phosphorylation of certain proteins, thereby inhibiting inflammatory responses and certain regulation axes . It also has anti-mutagenic properties, which reduce the risk of malignancies by preventing DNA damage and mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phytic acid change over time. It has been shown to alleviate metabolic dysfunction-associated steatohepatitis progression and fat accumulation in high-fat diet-fed mice .

Dosage Effects in Animal Models

The effects of phytic acid vary with different dosages in animal models. It has been shown to improve intestinal mucosal barrier damage and reduce serum levels of proinflammatory cytokines in a 1,2-dimethylhydrazine-induced rat colorectal cancer model .

Metabolic Pathways

Phytic acid is involved in several metabolic pathways. Inorganic phosphate and glucose-6-phosphate are the two precursors for phytic acid . The enzyme myo-inositol (3) P1 synthase (MIPS) utilizes glucose 6-phosphate as a substrate and converts it into inositol 3-phosphate (Ins(3)P1) .

Transport and Distribution

Phytic acid is transported and distributed within cells and tissues. It is synthesized in the endoplasmic reticulum and during maturation, it is deposited in the protein storage vacuole inside inclusions named globoids .

Subcellular Localization

The proteins encoded by the three transcripts of the OsLpa1 gene, which is involved in phytic acid metabolism, are localized to the chloroplast . This suggests that phytic acid may also be localized in the chloroplast within plant cells.

准备方法

合成路线和反应条件: 植酸可以通过肌醇的磷酸化合成。该过程涉及使用磷酰化试剂(如氧氯化磷或聚磷酸)在受控条件下将磷酸基团逐步添加到肌醇中。该反应通常需要无水溶剂和升高的温度以确保完全磷酸化。

工业生产方法: 植酸的工业生产主要涉及从植物来源中提取。该过程包括研磨植物种子或谷物以获得细粉,然后使用稀盐酸或三氯乙酸提取。 然后通过离子交换色谱法或沉淀法纯化提取的植酸 .

化学反应分析

反应类型: 植酸会发生各种化学反应,包括水解、脱磷酸化和络合。 植酸的水解由植酸酶催化,该酶依次去除磷酸基团,生成低级肌醇磷酸盐和游离磷酸根离子 .

常见试剂和条件:

水解: 由植酸酶在酸性条件下(pH 2.5 至 5.5)和 37°C 至 55°C 的温度下催化。

脱磷酸化: 使用强酸或植酸酶的酶促作用实现。

络合: 植酸在生理 pH 条件下与钙、铁和锌等金属离子形成络合物。

主要生成产物:

水解: 生成低级肌醇磷酸盐(例如,肌醇五磷酸、肌醇四磷酸)和游离磷酸根离子。

脱磷酸化: 导致肌醇和无机磷酸盐的形成.

相似化合物的比较

植酸因其高磷酸化程度而成为肌醇磷酸盐中的独特物质。类似的化合物包括:

肌醇五磷酸 (IP5): 含有五个磷酸基团,并表现出类似的螯合特性,但与植酸相比,其结合亲和力更低。

肌醇四磷酸 (IP4): 含有四个磷酸基团,在螯合金属离子方面效果较差。

肌醇三磷酸 (IP3): 含有三个磷酸基团,并在细胞信号通路中发挥作用.

植酸的独特性在于其高磷酸含量,使其与低磷酸化同类化合物相比具有优异的螯合和抗氧化特性。

属性

IUPAC Name |

(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQLKJBTEOYOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O24P6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889331, DTXSID00861653 | |

| Record name | myo-Inositol hexakisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2,3,4,5,6-hexayl hexakis[dihydrogen (phosphate)] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw-colored syrupy liquid; [Merck Index] | |

| Record name | Phytic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21491 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

83-86-3 | |

| Record name | Phytic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14981 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phytic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | myo-Inositol, 1,2,3,4,5,6-hexakis(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol hexakisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fytic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FYTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IGF0S7R8I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

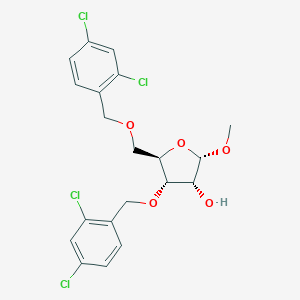

![1-O-Methyl-3,5-bis-O-[(2,4-dichlorophenyl)methyl]-alpha-D-erthro-pentofuranoside-2-ulose](/img/structure/B124620.png)

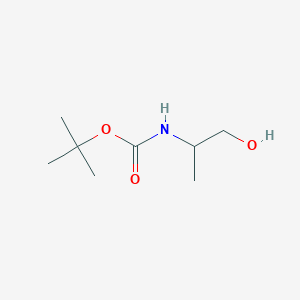

![2-[[2-[[2-[(2-Amino-3-methylpentanoyl)amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B124629.png)

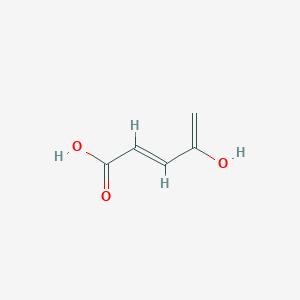

![Magnesium;[2-[methyl-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]amino]ethoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B124650.png)